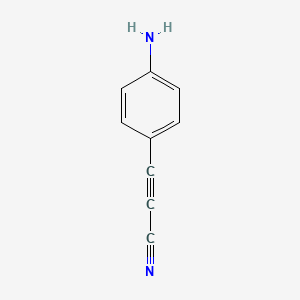

3-(4-aminophenyl)prop-2-ynenitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

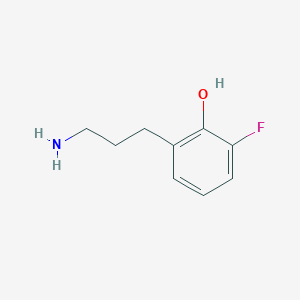

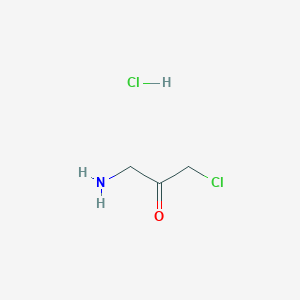

“3-(4-aminophenyl)prop-2-ynenitrile” is a chemical compound used in organic synthesis and medicinal chemistry . It has been used in the preparation of donor-substituted 1,1,2,4,4-pentacyanobuta-1,3-dienes and a cyclohexa-2,5-diene-1,4-diylidene-expanded derivative .

Synthesis Analysis

The synthesis of “3-(4-aminophenyl)prop-2-ynenitrile” involves a [2 + 2] cycloaddition of tetracyanoethene (TCNE) or 7,7,8,8-tetracyanoquinodimethane (TCNQ) to anilino-substituted cyanoalkynes .Molecular Structure Analysis

The molecular formula of “3-(4-aminophenyl)prop-2-ynenitrile” is C9H6N2 . It has a complexity of 226, a rotatable bond count of 1, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .Chemical Reactions Analysis

“3-(4-aminophenyl)prop-2-ynenitrile” has been used in the process of labeling compounds comprising thiol moieties . It has also been used in the conjugation of trastuzumab with TAMRA2SH and mertansine .科学研究应用

- MAPN serves as a versatile reagent for bioconjugation. Researchers use it to link biomolecules (such as antibodies) to other molecules (e.g., fluorophores or drugs). The alkyne group in MAPN reacts with azides via copper-catalyzed click chemistry, enabling precise labeling of biological targets .

Bioconjugation and Antibody Labeling

These applications highlight the versatility and significance of MAPN in both fundamental research and practical applications. Researchers continue to explore its potential across various scientific disciplines . If you need further details or additional applications, feel free to ask! 🌟

作用机制

Target of Action

3-(4-Aminophenyl)prop-2-ynenitrile, also known as MAPN, is primarily used in the field of bioconjugation . Its primary targets are thiol moieties present in various biological compounds . Thiol groups are among the most frequently used functional groups in bioconjugation .

Mode of Action

MAPN interacts with its targets (thiol groups) through a process known as thiol-to-thiol conjugation . This process involves the coupling of thiol groups to other functions such as amines and carboxylic acids . The interaction of MAPN with thiol groups results in the formation of conjugates , which are compounds formed by the joining of two or more molecules .

Biochemical Pathways

The biochemical pathways affected by MAPN are those involving compounds with thiol moieties . The downstream effects of these pathways depend on the specific compounds being conjugated and the functions they perform in the biological system.

Result of Action

The molecular and cellular effects of MAPN’s action are primarily related to its ability to form conjugates with compounds containing thiol moieties . These conjugates can have various effects depending on the specific compounds involved and the biological context in which they are formed .

Action Environment

The action, efficacy, and stability of MAPN can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and other conditions specific to the biological system in which MAPN is used . .

安全和危害

未来方向

属性

IUPAC Name |

3-(4-aminophenyl)prop-2-ynenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDWBAQHPPVINL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminophenyl)prop-2-ynenitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。